Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Description
Significance of Pyrrole (B145914) Heterocycles in Chemical and Biological Sciences
The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom. This structural motif is a cornerstone in the chemical and biological sciences due to its widespread presence in natural products and its versatile applications in medicinal chemistry and materials science.
Pyrrole and its derivatives are integral components of many biologically essential molecules. The pyrrole ring system is famously found in the porphyrin ring of heme, the oxygen-carrying component of hemoglobin in blood, and in chlorophyll, the pigment essential for photosynthesis in plants. manchesterorganics.com It is also a key structural element in vitamin B12, bile pigments such as bilirubin, and a variety of alkaloids and marine natural products. ambeed.com These natural products underscore the critical role of the pyrrole scaffold in biological systems.
The pyrrole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in successful drugs. organic-chemistry.org Pyrrole-containing compounds exhibit a wide array of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. frontierspecialtychemicals.com For instance, the blockbuster drug Atorvastatin (Lipitor), used for lowering cholesterol, features a pyrrole core. Other examples of pyrrole-based drugs include Ketorolac, an anti-inflammatory agent, and Sunitinib, an anticancer drug. ambeed.com The ability of the pyrrole ring to engage in various biological interactions and its synthetic tractability make it a highly attractive starting point for the development of new therapeutic agents.
Beyond the pharmaceutical industry, pyrrole derivatives have found applications in various other sectors. nih.gov Polypyrrole, a polymer of pyrrole, is a well-known conductive polymer with applications in electronics, sensors, and anti-corrosion coatings. uni.lu Pyrrole-based compounds are also used in the synthesis of dyes, pigments, and agrochemicals. uni.lu Their utility as catalysts, preservatives, and solvents for resins further highlights the industrial importance of this class of compounds. nih.gov
Overview of Nitro-Substituted Pyrroles in Organic Chemistry
The introduction of a nitro group onto the pyrrole ring significantly modifies its chemical properties, creating a class of compounds known as nitro-substituted pyrroles. The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution, a characteristic reaction of the parent pyrrole. This deactivation also influences the acidity of the N-H proton.
The synthesis of nitro-substituted pyrroles can be challenging due to the acid-sensitivity of the pyrrole ring. Direct nitration often requires carefully controlled conditions, such as the use of acetyl nitrate (B79036) at low temperatures, to avoid polymerization and decomposition of the starting material. orgsyn.org Alternative methods for the synthesis of nitropyrroles involve the construction of the pyrrole ring from a nitro-containing precursor. frontiersin.org
The reactivity of nitro-substituted pyrroles is of considerable interest to synthetic chemists. The nitro group can serve as a handle for further functionalization. For example, it can be reduced to an amino group, which can then be used to build more complex structures. The electron-deficient nature of the nitropyrrole ring also opens up possibilities for nucleophilic aromatic substitution reactions.
Research Trajectory of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
This compound is a specific example of a nitro-substituted pyrrole that has found utility as a building block in organic synthesis. Its research trajectory is primarily as a synthetic intermediate rather than a final product with direct applications.
The synthesis of this compound can be envisioned through the nitration of ethyl 1H-pyrrole-2-carboxylate. The parent ester, ethyl 1H-pyrrole-2-carboxylate, can be prepared through various methods, including the esterification of pyrrole-2-carboxylic acid or via the Paal-Knorr pyrrole synthesis. organic-chemistry.orgorgsyn.org The subsequent nitration would likely be carried out under carefully controlled conditions to favor the formation of the 4-nitro isomer.
As a research chemical, this compound is commercially available from various suppliers, which facilitates its use in synthetic chemistry. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a versatile ethyl ester, makes it a useful starting material for the synthesis of a variety of more complex pyrrole derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations.
Below are the key properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
| CAS Number | 5930-92-7 |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-7(10)6-3-5(4-8-6)9(11)12/h3-4,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEORWHVRWXGKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287331 | |
| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-92-7 | |
| Record name | 5930-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-nitro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-Nitropyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Synthetic Methodologies of Ethyl 4 Nitro 1h Pyrrole 2 Carboxylate
Established Synthetic Routes
Traditional methods for synthesizing Ethyl 4-nitro-1H-pyrrole-2-carboxylate rely on foundational organic reactions, including cyclization to form the pyrrole (B145914) core, esterification of the corresponding carboxylic acid, and the introduction of the nitro group onto a pre-existing pyrrole ring.
Cyclization Reactions
Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the pyrrole ring system. Two notable methods applicable to the synthesis of precursors for this compound are the Van Leusen and Barton-Zard reactions.
The Van Leusen pyrrole synthesis involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org Specifically, an α,β-unsaturated ester can react with TosMIC in the presence of a base to form a 3,4-disubstituted pyrrole. nih.govmdpi.com This [3+2] cycloaddition is a powerful tool for constructing the pyrrole ring with control over substituent placement. nih.gov While this method typically produces 3,4-disubstituted pyrroles, modifications and selection of appropriate starting materials can orient the synthesis toward the desired 2,4-substitution pattern.
The Barton-Zard pyrrole synthesis provides another strategic approach, reacting a nitroalkene with an α-isocyanide, such as ethyl isocyanoacetate, in the presence of a base. wikipedia.orgallaboutchemistry.netsynarchive.com The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.orgwikipedia.org This method is particularly relevant as it directly employs a nitro-containing precursor to build the heterocyclic core. wikipedia.org
Esterification of 4-Nitro-1H-pyrrole-2-carboxylic Acid
A direct and classical approach to obtaining the target compound is through the esterification of its corresponding carboxylic acid, 4-Nitro-1H-pyrrole-2-carboxylic acid. biosynth.com The most common method for this transformation is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org
This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used as catalysts. masterorganicchemistry.comorganic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of water, the final ester is formed. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium, which is driven toward the product side by using a large excess of the alcohol or by removing the water as it is formed. libretexts.orgorganic-chemistry.org
Nitro Group Introduction Strategies
This synthetic route involves the direct nitration of a pre-functionalized substrate, Ethyl 1H-pyrrole-2-carboxylate. orgsyn.org However, the direct nitration of the pyrrole ring can be challenging. Pyrrole is an electron-rich heterocycle that is highly susceptible to polymerization and degradation under the harsh conditions of traditional nitrating agents, such as a mixture of concentrated nitric and sulfuric acids. semanticscholar.orgresearchgate.net
To circumvent this, milder nitrating conditions are necessary. A common reagent for the nitration of sensitive five-membered heterocycles is acetyl nitrate (B79036), often generated in situ from fuming nitric acid and acetic anhydride. semanticscholar.orgcdnsciencepub.com Research has shown that nitrating Ethyl 1-methyl-2-pyrrolecarboxylate with this reagent yields the 4-nitro isomer. cdnsciencepub.com The electron-withdrawing carboxylate group at the C2 position deactivates the ring towards electrophilic substitution and primarily directs the incoming nitro group to the C4 position. Studies on the nitration of 2-pyrrolecarbonitrile have shown that the 4-nitro isomer is a significant product, indicating that the cyano group, which is electronically similar to a carboxylate, also directs to this position. cdnsciencepub.com
Advanced Synthetic Approaches and Innovations
To overcome the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and safety concerns, modern synthetic approaches like microwave-assisted and continuous flow synthesis have been explored for the preparation of pyrrole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique that often leads to dramatically reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of pyrrole derivatives has been well-documented, demonstrating its potential for producing compounds like this compound. nih.gov Although specific studies on the microwave synthesis of the exact target molecule are not prevalent, the synthesis of structurally similar compounds, such as (5-nitropyridin-2-yl)alkyl carbamates from dinitropyridone, highlights the utility of this technology for preparing nitro-substituted heterocycles. nih.gov
The key advantages of microwave heating stem from its efficient and uniform heating mechanism, which can accelerate reaction rates and enable transformations that are difficult under conventional heating.
Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives
| Catalyst/Reagent | Substrates | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Uranyl Nitrate | Aryl glyoxal, 1,3-dicarbonyl compounds | Ethanol | Microwave irradiation | Good yields, reduced time | allaboutchemistry.net |
| Ru₃(CO)₁₂ | Primary amine, α,β-unsaturated aldehyde | - | Microwave irradiation | Good yields, low catalyst loading | synarchive.com |
| Sodium Cyanide | Chalcones, aldehydes, ammonium (B1175870) acetate | Solvent-free | Microwave irradiation | High yields, short time | synarchive.com |
Continuous Flow Synthesis
Continuous flow chemistry is a modern manufacturing technology that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages in terms of safety, scalability, efficiency, and process control, particularly for hazardous reactions like nitration. nih.gov
The synthesis of nitro-heterocycles has been successfully demonstrated using continuous flow platforms. For instance, a robust and safe continuous flow process for the nitration of furfural (B47365) to nitrofurfural using in situ generated acetyl nitrate has been developed. nih.gov This system allows for precise control over reaction parameters such as temperature, pressure, and residence time, minimizing the formation of byproducts and safely handling potentially explosive intermediates. The successful application of this technology to a sensitive heterocycle like furfural provides a strong precedent for its potential adaptation to the synthesis of this compound, offering a safer and more efficient manufacturing route. nih.gov
Catalyst-Free and Green Chemistry Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrole derivatives. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. semanticscholar.orgresearchgate.net General green synthetic strategies applicable to pyrrole synthesis include the use of environmentally benign solvents like ethanol and water, solvent-free reaction conditions, and the avoidance of heavy metal catalysts. semanticscholar.orgmdpi.com
While specific catalyst-free methods for the direct synthesis of this compound are not extensively detailed in the provided literature, the broader field of pyrrole synthesis has seen the development of such protocols. For instance, catalyst- and solvent-free methods have been successfully employed for the construction of related compounds like dipyrromethanes and calix sigmaaldrich.compyrroles, highlighting the potential for similar approaches in the synthesis of nitropyrrole esters. rsc.org These methods often rely on the inherent reactivity of the starting materials under thermal conditions, eliminating the need for corrosive or expensive catalysts. rsc.org The use of ethanol as a green solvent has been noted in syntheses that produce clean by-products, a key goal of green chemistry. mdpi.com Furthermore, developing heterogeneous catalytic systems is a key objective for creating more sustainable chemical processes. dtu.dk
Key Principles of Green Chemistry in Pyrrole Synthesis
| Principle | Description | Reference |
|---|---|---|
| Green Solvents | Utilizing environmentally friendly solvents such as ethanol or water to minimize toxic waste. | semanticscholar.orgmdpi.com |
| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for, often toxic or expensive, catalysts. | rsc.org |
| Energy Efficiency | Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | semanticscholar.orgresearchgate.net |
| Waste Prevention | Focusing on synthetic routes that generate minimal by-products and waste. | mdpi.com |
Precursor Chemistry and Derivatization Strategies
The synthesis of this compound relies on the availability of key precursors and the strategic use of functional group interconversions.
The foundational precursor for the target molecule is typically the non-nitrated pyrrole ring, Ethyl 1H-pyrrole-2-carboxylate. A well-established, large-scale synthesis for this intermediate begins with the acylation of freshly distilled pyrrole. orgsyn.org The reaction involves treating pyrrole with trichloroacetyl chloride in anhydrous ether to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then subjected to alcoholysis with sodium ethoxide in ethanol, which yields the desired Ethyl pyrrole-2-carboxylate after workup and purification. orgsyn.org This method is advantageous as it avoids moisture-sensitive organometallic reagents. orgsyn.org
Alternative precursors and intermediates that feature in related syntheses include nitromalonaldehyde (B3023284) sodium salt and glycine (B1666218) ethyl ester hydrochloride. molbase.com The direct precursor to the final product can also be 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, which is then converted to the ethyl ester. molbase.com
Table of Key Synthetic Intermediates
| Intermediate | Synthesis Method | Starting Materials | Reference |
|---|---|---|---|
| 2-Pyrrolyl trichloromethyl ketone | Acylation | Pyrrole, Trichloroacetyl chloride | orgsyn.org |
| Ethyl 1H-pyrrole-2-carboxylate | Alcoholysis of 2-pyrrolyl trichloromethyl ketone | 2-Pyrrolyl trichloromethyl ketone, Sodium, Ethanol | orgsyn.org |
The synthesis of substituted pyrroles, which can serve as precursors, may also involve the Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be further modified. nih.govgoogle.com
Once the core structure of this compound is obtained, its functional groups can be transformed to create a variety of derivatives. A primary example is the reduction of the nitro group at the C4 position to an amine, yielding Ethyl 4-amino-1H-pyrrole-2-carboxylate. molbase.com This conversion is a standard transformation in organic synthesis and opens pathways to a wide range of further derivatization.
Other functional group interconversions on the pyrrole ring, as demonstrated in related systems, include:
Formylation : The introduction of a formyl (-CHO) group onto the pyrrole ring using Vilsmeier-Haack conditions (e.g., POCl₃, DMF). nih.gov
Halogenation : The selective introduction of halogen atoms (e.g., fluorine, chlorine) onto the pyrrole ring using reagents like N-chlorosuccinimide or Selectfluor. nih.gov
Ester Hydrolysis : The conversion of the ethyl ester group to a carboxylic acid (4-nitropyrrole-2-carboxylic acid) can be achieved using aqueous base. orgsyn.orgmolbase.com This acid can then be converted to other esters or amides. orgsyn.org
Challenges and Optimization in Synthesis
The practical synthesis of this compound involves overcoming challenges related to reaction efficiency, product purity, and scalability.
Maximizing the yield is a critical aspect of synthetic optimization. In the synthesis of the precursor Ethyl pyrrole-2-carboxylate, reaction parameters are crucial. For instance, the duration of the addition of pyrrole to trichloroacetyl chloride directly impacts the yield; a 3-hour addition time gives a 77-80% yield of the ketone intermediate, whereas shortening the addition to 1 hour can decrease the yield by about 5%. orgsyn.org
In related pyrrole syntheses, optimization of catalyst systems and reaction conditions has been shown to significantly enhance yields. For catalytic processes, screening different metal catalysts and optimizing the catalyst loading is a common strategy. dtu.dk For example, in one study, an optimized Ir/S6-250-Air catalyst provided a 65% conversion with 80% selectivity. dtu.dk Solvent choice is also critical; in some cycloaddition reactions involving pyrroles, switching the solvent to o-xylene (B151617) and adding molecular sieves improved the yield and enantioselectivity. acs.org
Achieving high purity is essential, particularly for applications in medicinal chemistry or materials science. Common purification techniques for pyrrole derivatives include:
Washing : Using aqueous solutions like potassium carbonate or sodium hydrogen carbonate to remove acidic impurities. orgsyn.org
Adsorption : Treatment with activated carbon (Norit) to remove colored impurities. orgsyn.org
Recrystallization : Dissolving the crude product in a suitable solvent (e.g., hexane) and cooling to obtain pure crystals. orgsyn.org
Distillation : Fractionation at reduced pressure is effective for purifying liquid products like Ethyl pyrrole-2-carboxylate. orgsyn.org
Chromatography : While effective, chromatographic separation can be laborious and challenging for large-scale production, especially for barely resolved products. nih.gov
Acid-Base Treatment : A simple acid-base treatment can be a highly effective method for purification, in some cases achieving >99% purity on a large scale. jocpr.com
Scaling up the synthesis from laboratory to industrial production presents its own set of challenges. Procedures must be robust and economically viable. The synthesis of Ethyl pyrrole-2-carboxylate has been successfully performed on a scale three times larger than the initial lab procedure, yielding the product in 96% yield, demonstrating its scalability. orgsyn.org However, other multi-step syntheses may not be practical for large-scale production due to the use of expensive or toxic starting materials, or highly corrosive reagents. jocpr.com Commercial suppliers offer this compound at purities of 96% and in bulk quantities, indicating that viable scale-up processes have been developed. molbase.com
Chemical Transformations and Reactivity of Ethyl 4 Nitro 1h Pyrrole 2 Carboxylate
Nitro Group Reactivity
The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyrrole (B145914) ring and serves as a key handle for synthetic modifications.
Reduction Reactions to Amino Derivatives
The most common transformation of the nitro group is its reduction to a primary amine, which yields ethyl 4-amino-1H-pyrrole-2-carboxylate. This conversion is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and metal-based reductions. While specific studies detailing the reduction of ethyl 4-nitro-1H-pyrrole-2-carboxylate are not prevalent in readily available literature, highly effective and selective methods have been established for similar structures. For instance, the reduction of aromatic nitro compounds in the presence of ester groups can be achieved with high selectivity. A notable example is the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) using indium metal in an aqueous solution of ammonium (B1175870) chloride. orgsyn.org This method is effective and chemoselective, leaving functional groups like esters, nitriles, and halides unaffected. orgsyn.org
Below is a table of common reducing systems used for converting aromatic nitro compounds to amines, which are applicable to this compound.
Table 1: Representative Reagents for Nitro Group Reduction
| Reagent System | Typical Solvent(s) | Conditions | Selectivity Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695), Methanol | Room Temp, 1-4 atm | Highly effective; may also reduce other unsaturated bonds. |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | A classic and reliable method. |
| Fe / HCl or NH₄Cl | Ethanol / Water | Reflux | Cost-effective and common in industrial applications. |
| In / NH₄Cl | Ethanol / Water | Reflux | Offers high chemoselectivity for the nitro group. orgsyn.org |
| Na₂S₂O₄ | Water, Methanol | Room Temp to Reflux | Sodium dithionite (B78146) is a mild reducing agent. |
Modifications of the Nitro Group for Diverse Functionalities
Beyond complete reduction to an amine, the nitro group can be transformed into other nitrogen-containing functionalities, such as hydroxylamines or azo compounds, by carefully selecting the reducing agent and controlling reaction conditions. These intermediates can be valuable in the synthesis of more complex heterocyclic systems. However, specific examples of such modifications starting from this compound are not widely documented in scientific literature. General methodologies for these transformations are well-established for other nitroarenes and could likely be adapted. For example, partial reduction to an arylhydroxylamine can often be achieved using reagents like zinc dust in aqueous ammonium chloride or through catalytic hydrogenation with Raney nickel at controlled temperatures (0-10 °C).
Ester Group Reactivity
The ethyl carboxylate group at the C2 position provides another site for chemical modification, allowing for the synthesis of carboxylic acids, different esters, and primary alcohols.
Hydrolysis to Carboxylic Acids
The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-nitro-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. chemguide.co.uk Alkaline hydrolysis, often referred to as saponification, is generally preferred because the reaction is irreversible, leading to higher yields. chemguide.co.uk The process typically involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk The reaction initially produces the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to precipitate the free carboxylic acid. chemguide.co.uk The resulting product, 4-nitro-1H-pyrrole-2-carboxylic acid, is a stable, solid compound. biosynth.comsigmaaldrich.com
Table 2: General Conditions for Ester Hydrolysis
| Reaction | Reagents | Typical Conditions | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (dilute) | Heat under reflux | 4-nitro-1H-pyrrole-2-carboxylic acid + Ethanol (Reversible) chemguide.co.uk |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by acids or bases, but enzymatic catalysis has emerged as a mild and highly selective alternative. While no studies specifically report the transesterification of this compound, research on the closely related methyl 1H-pyrrole-2-carboxylate demonstrates the feasibility of this reaction. In one study, Novozym 435, an immobilized lipase, was shown to be highly efficient in catalyzing the transesterification with a variety of alcohols, including benzyl (B1604629) alcohol. The study noted that alcohols bearing electron-withdrawing groups, such as p-nitrobenzyl alcohol, were less reactive under these conditions.
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol, yielding (4-nitro-1H-pyrrol-2-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. The primary challenge in this reaction is achieving selectivity, as the nitro group is also susceptible to reduction.
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols but are generally non-selective and would likely reduce the nitro group as well. harvard.edu Milder reagents like sodium borohydride (B1222165) are typically not strong enough to reduce esters on their own.
Selective reduction of an ester in the presence of a nitro group is a known challenge in organic synthesis. However, certain reagents and conditions can favor the reduction of one group over the other. For example, borane (B79455) complexes (e.g., BH₃•THF) are known to selectively reduce carboxylic acids and esters, sometimes leaving nitro groups intact, particularly at controlled temperatures. harvard.edu Another approach involves using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can sometimes selectively reduce esters to aldehydes or alcohols. While specific literature detailing the successful selective reduction of the ester in this compound is scarce, these general strategies provide potential pathways for synthesizing (4-nitro-1H-pyrrol-2-yl)methanol.
Pyrrole Ring Functionalization
The functionalization of the pyrrole ring in this compound is a key area of study for modifying its properties and developing new derivatives. The electronic nature of the ring, significantly influenced by its substituents, dictates the feasibility and outcome of various chemical transformations.
N-Functionalization and Substitution Reactions
The nitrogen atom of the pyrrole ring in this compound is a primary site for functionalization. The N-H proton can be readily removed by a base, generating a nucleophilic pyrrolide anion that can react with various electrophiles. This allows for the introduction of a wide range of substituents at the N1-position, altering the molecule's steric and electronic properties.
One of the most common N-functionalization reactions is alkylation. The formation of N-alkylated derivatives, such as Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, is a documented transformation. bldpharm.com This type of reaction typically proceeds by treating the parent compound with a base (like sodium hydride) to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide like methyl iodide). Other N-substituents could be introduced using similar strategies with different electrophiles, such as acyl chlorides for N-acylation or aryl halides for N-arylation, although these are often more challenging.
Table 1: N-Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate bldpharm.comchemsynthesis.com |
| N-Acylation | Base, Acyl Halide (e.g., Acetyl Chloride) | N-acylated pyrrole derivative |
Electrophilic Aromatic Substitution on the Pyrrole Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com Pyrrole is generally highly reactive towards electrophiles, with substitution preferentially occurring at the C2 or C5 positions due to the ability of the nitrogen atom to stabilize the cationic intermediate (the sigma complex). youtube.comvaia.com However, the reactivity of this compound in EAS reactions is significantly diminished. Both the ethyl carboxylate group at C2 and the nitro group at C4 are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. jiaolei.group
The C2 position is already substituted. The remaining positions available for substitution are C3 and C5. The C5 position would typically be the next most favored site for electrophilic attack on a 2-substituted pyrrole. However, the potent deactivating effect of the C4-nitro group makes substitution at the adjacent C3 and C5 positions electronically unfavorable. Therefore, forcing conditions and highly reactive electrophiles would be necessary to achieve any substitution. wikipedia.org While Friedel-Crafts reactions on simple pyrroles are well-known, they often fail with strongly deactivated substrates when using traditional catalysts like aluminum chloride. acs.orgstackexchange.com Specialized catalysts or alternative synthetic routes are often required for the functionalization of such electron-deficient pyrroles. jiaolei.groupnih.gov
Table 2: Potential Electrophilic Aromatic Substitution Reactions (Expected to be Challenging)
| Reaction Type | Reagents/Conditions | Potential Product | Notes |
|---|---|---|---|
| Halogenation | Halogen (e.g., Br₂), Lewis Acid or oxidizing agent | Ethyl 5-bromo-4-nitro-1H-pyrrole-2-carboxylate | Requires harsh conditions due to deactivation. wikipedia.org |
| Nitration | HNO₃/H₂SO₄ | Ethyl 3,4-dinitro-1H-pyrrole-2-carboxylate | Extremely difficult due to the presence of two deactivating groups. |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Unlikely to proceed under standard conditions. | The ring is too deactivated. Alternative catalytic systems may be needed. acs.org |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org For this compound to participate in these reactions, it must first be converted into a suitable coupling partner, typically by introducing a halide or triflate leaving group onto the pyrrole ring. This can be achieved through electrophilic halogenation, as discussed previously, although this may be challenging.
Once a halogenated derivative such as Ethyl 5-halo-4-nitro-1H-pyrrole-2-carboxylate is obtained, it can undergo various cross-coupling reactions:
Stille Coupling: This reaction couples the organohalide with an organostannane reagent. organic-chemistry.orgwikipedia.orglibretexts.org The Stille coupling of nitropyrrole fragments has been successfully employed in the synthesis of complex natural products, demonstrating the viability of this approach on electron-poor pyrrole systems. researchgate.net
Suzuki Coupling: This involves the reaction of the organohalide with a boronic acid or its ester. mdpi.comresearchgate.net The Suzuki reaction is widely used due to the stability and low toxicity of the boron reagents. wikipedia.org Notably, recent advances have shown that nitroarenes can sometimes be used directly as electrophilic partners in Suzuki couplings, displacing the nitro group, which could be a potential, albeit more advanced, pathway for this substrate. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of 4-iodo-2-nitropyrrole has been shown to be an effective method for the synthesis of nitropyrrole-containing natural products. researchgate.net
Heck Reaction: This reaction couples the organohalide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The regiochemistry can be influenced by the electronic properties of the substrates and ligands. nih.govyoutube.com
Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 5-Substituted-4-nitropyrrole |
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(dppf)Cl₂, Base | 5-Substituted-4-nitropyrrole |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) salt, Base | 5-Alkynyl-4-nitropyrrole |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Phosphine ligand, Base | 5-Alkenyl-4-nitropyrrole |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient tools in synthetic chemistry. bohrium.comrsc.orgrsc.org They are particularly valuable for rapidly building molecular complexity and generating libraries of heterocyclic compounds. orientjchem.orgrsc.orgresearchgate.net
There are no prominent, documented examples of this compound being used as a substrate in MCRs. Most MCRs involving pyrroles focus on the synthesis of the pyrrole ring itself from acyclic precursors. bohrium.comresearchgate.net However, the functional groups present on the molecule offer potential handles for its incorporation into MCRs:
N-H Acidity: The acidic proton on the pyrrole nitrogen could participate in reactions where an acidic component is required.
Nitro Group Transformation: A potential strategy involves the in situ reduction of the nitro group to an amine. This newly formed amino group could then act as a nucleophilic component in a subsequent MCR, such as a Ugi or Passerini reaction, greatly expanding the synthetic possibilities. nih.gov The reduction of nitro compounds is a key step in some MCRs designed to produce other heterocyclic systems. orientjchem.orgrsc.org
Aldehyde Condensation (after modification): While the ester at C2 is not directly reactive in most MCRs, its reduction to an aldehyde would furnish a pyrrole-2-carboxaldehyde, a common building block in MCRs for the synthesis of fused heterocyclic systems. rsc.org
The exploration of this compound in the context of MCRs remains an area with potential for future development, likely requiring multi-step sequences or in situ functional group transformations.
Spectroscopic and Structural Characterization of Ethyl 4 Nitro 1h Pyrrole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms, while 2D NMR techniques help establish connectivity within the molecule.
While specific experimental ¹H NMR data for ethyl 4-nitro-1H-pyrrole-2-carboxylate is not detailed in the available literature, the analysis of its derivatives provides significant insight into the expected chemical shifts. For instance, the ¹H NMR spectrum of a closely related derivative, Ethyl 1-(3-Chloropropyl)-4-nitropyrrole-2-carboxylate , has been thoroughly characterized in deuterated chloroform (B151607) (CDCl₃). researchgate.net
The protons on the pyrrole (B145914) ring are expected to appear as distinct signals due to their different electronic environments. The strong electron-withdrawing effect of the nitro group at the C4 position and the carboxylate group at the C2 position significantly deshields the adjacent ring protons, causing them to resonate at a lower field. In the N-alkylated derivative, the pyrrole protons at the C3 and C5 positions are observed as singlets at 7.46 ppm and 7.70 ppm, respectively. researchgate.net The ethyl ester group gives rise to a characteristic quartet and triplet, while the N-alkyl substituent shows signals corresponding to its specific structure. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for Ethyl 1-(3-Chloropropyl)-4-nitropyrrole-2-carboxylate in CDCl₃ researchgate.net
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrrole H-5 | 7.70 | s | - |
| Pyrrole H-3 | 7.46 | s | - |
| N-CH₂ | 4.55 | t | 6.6 |
| O-CH₂ (Ester) | 4.32 | q | 7.0 |
| Cl-CH₂ | 3.51 | t | 6.6 |
| N-CH₂-CH₂ | 2.29 | quint | 6.6 |
s = singlet, t = triplet, q = quartet, quint = quintet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the derivative Ethyl 1-(3-Chloropropyl)-4-nitropyrrole-2-carboxylate , the carbon signals have been assigned based on their chemical environment. researchgate.net The pyrrole ring carbons show distinct resonances, with the carbon bearing the nitro group (C4) and the carbons adjacent to the nitrogen atom being significantly influenced by the substituents. The carbonyl carbon of the ester group typically appears at the downfield end of the spectrum.
Interactive Data Table: ¹³C NMR Chemical Shifts for Ethyl 1-(3-Chloropropyl)-4-nitropyrrole-2-carboxylate in CDCl₃ researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 163.63 |
| C4 (Pyrrole) | 135.87 |
| C2 (Pyrrole) | 128.32 |
| C5 (Pyrrole) | 120.89 |
| C3 (Pyrrole) | 115.47 |
| N-CH₂ | 47.61 |
| Cl-CH₂ | 40.98 |
Although specific 2D NMR experimental data for this compound is not available in the cited literature, standard techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous structural confirmation.
COSY experiments would confirm the proton-proton coupling within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and within the N-alkyl chain of derivatives.
HSQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for definitive assignment of the pyrrole ring protons to their respective carbons.
HMBC spectra are crucial for identifying longer-range (2-3 bond) correlations. This would allow for the connection of the different fragments of the molecule, for example, by showing correlations from the pyrrole protons to the ester carbonyl carbon and to the carbons of the N-alkyl group in derivatives.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The IR spectrum of solid-state this compound displays several characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. nih.gov The presence of the N-H group, the ester carbonyl, and the nitro group are clearly identifiable.
A notable feature is the broad band observed around 3264 cm⁻¹, which is characteristic of the N-H stretching vibration, likely broadened due to hydrogen bonding in the solid state. nih.gov The strong absorption at 1684 cm⁻¹ is assigned to the C=O stretching of the ethyl ester. nih.gov The nitro group gives rise to two prominent stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches, which are expected in the regions of 1550-1500 cm⁻¹ and 1385-1300 cm⁻¹, respectively. The bands at 1503 cm⁻¹ and 1316 cm⁻¹ are consistent with these assignments. nih.gov
Interactive Data Table: Key IR Vibrational Frequencies for this compound nih.gov
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3264 | N-H stretch |
| 1684 | C=O stretch (Ester) |
| 1503 | NO₂ asymmetric stretch |
| 1316 | NO₂ symmetric stretch |
| 1263 | C-O stretch (Ester) |
| 1119 | C-N stretch |
Structural analysis reveals that the molecule of this compound is essentially planar. nih.gov Both the nitro group and the ethyl ester functionality are coplanar with the pyrrole ring, with minimal torsion angles. nih.gov This planarity facilitates strong intermolecular interactions in the solid state.
The primary intermolecular interaction is hydrogen bonding between the N-H group of one molecule and an oxygen atom (likely from the nitro group or the ester carbonyl) of a neighboring molecule. This is evidenced in the IR spectrum by the position and broadness of the N-H stretching band at 3264 cm⁻¹. nih.gov Such hydrogen bonding networks play a significant role in the crystal packing and the physical properties of the compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 1-(3-Chloropropyl)-4-nitropyrrole-2-carboxylate |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution techniques are particularly revealing.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₇H₈N₂O₄), HRESIMS can identify the monoisotopic mass and the mass-to-charge ratio (m/z) of various ionic species (adducts) formed during analysis. rsc.org While experimental data is proprietary, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several common adducts. rsc.org These predictions are crucial for identifying the compound in complex mixtures. rsc.org HRESIMS has been effectively used to confirm the mass of other complex pyrrole derivatives, demonstrating its reliability in this chemical class. nih.gov
Predicted HRESIMS Adducts for this compound (C₇H₈N₂O₄) Predicted data calculated using CCSbase. rsc.org
| Adduct | Adduct Formula | Predicted m/z |
| [M]+ | [C₇H₈N₂O₄]+ | 184.04785 |
| [M+H]+ | [C₇H₉N₂O₄]+ | 185.05568 |
| [M+Na]+ | [C₇H₈N₂O₄Na]+ | 207.03762 |
| [M-H]- | [C₇H₇N₂O₄]- | 183.04112 |
| [M+K]+ | [C₇H₈N₂O₄K]+ | 223.01156 |
| [M+NH₄]+ | [C₇H₁₂N₃O₄]+ | 202.08222 |
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of solids and liquids with minimal to no sample preparation. ambeed.com The method involves exposing the sample to a stream of heated, metastable helium atoms, which desorb and ionize the analyte molecules. ambeed.comresearchgate.net These ions are then directed into the mass spectrometer for analysis. researchgate.net DART is particularly advantageous for its speed and its ability to analyze materials that are difficult to volatilize, without causing significant fragmentation. ambeed.com While it is a powerful tool for the analysis of a wide range of organic compounds, specific DART-MS studies on this compound have not been reported in the reviewed literature. ambeed.comresearchgate.net
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrrole derivatives provides significant insight into the expected structural features.
The geometry of the pyrrole ring is significantly influenced by its substituents. nist.gov In a study of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate, it was observed that the electronic effects of the substituents caused a considerable perturbation of the ring's symmetrical bonding arrangement. nist.gov
Analysis of another derivative, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, reveals further conformational details. iu.edu In this molecule, the five-membered pyrrole ring is nearly planar. iu.edu The geometry of the ester side chain is also of interest; the ethoxy carbonyl chain typically adopts an extended, zigzag conformation. iu.edu The orientation of the substituent groups relative to the central pyrrole ring is defined by dihedral angles. For instance, in the aforementioned fluorophenyl derivative, the fluorophenyl ring is substantially rotated out of the plane of the pyrrole ring, with a dihedral angle of 67.6 (2)°, while the ethoxy carbonyl moiety is nearly coplanar with the pyrrole ring, showing a dihedral angle of just 9.2 (3)°. iu.edu
The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, supramolecular assembly is driven by a combination of hydrogen bonds and π–π stacking interactions. iu.edu Chains of molecules are formed along one crystallographic axis through N—H⋯O hydrogen bonds. iu.edu These chains are further linked by off-centric π–π stacking interactions between the pyrrole ring of one molecule and the phenyl ring of a neighboring molecule, creating a sinusoidal pattern. iu.edu These combined interactions build the three-dimensional crystal lattice. iu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated electronic systems within a molecule. While a specific experimental spectrum for this compound was not identified, the expected features can be inferred from the spectra of its constituent parts and related compounds.
The parent pyrrole ring exhibits absorption bands attributed to π-π* transitions, which have been observed around 250 nm and 287 nm. researchgate.net The introduction of a nitro group (–NO₂) and an ethyl carboxylate group (–COOEt) directly onto the pyrrole ring is expected to significantly alter this spectrum. The nitro group is a strong chromophore, and its absorption maximum is highly dependent on the molecular structure to which it is attached, appearing over a wide range from 170 nm to 270 nm in various compounds. researchgate.net For nitroaromatic compounds, a broad absorption is often seen between 240 nm and 250 nm. researchgate.net
Furthermore, in a study of 4-Nitrophenol, a nitrated aromatic compound, a strong absorbance peak was noted at 400 nm. Given that both the nitro group and the ethyl carboxylate group are in conjugation with the pyrrole ring in the title compound, a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted pyrrole are anticipated. The resulting spectrum would likely be a composite of these effects, with strong absorption features extending into the 300-400 nm region due to the extended conjugated system.
Electronic Transitions and Chromophores
The electronic absorption spectra of pyrrole and its derivatives are primarily governed by π→π* transitions within the aromatic ring. The introduction of substituents can significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
In the case of this compound, the presence of both an electron-withdrawing nitro group (-NO₂) and an electron-withdrawing ethyl carboxylate group (-COOEt) at positions 4 and 2 respectively, profoundly influences the electronic structure of the pyrrole core. The nitro group, in particular, acts as a powerful chromophore and auxochrome. Its presence extends the conjugation of the π-system and introduces the possibility of intramolecular charge transfer (ICT) transitions.
The chromophore in this compound can be considered as the entire conjugated system, which includes the pyrrole ring, the nitro group, and the carboxylate group. The electronic transitions observed in the UV-Vis spectrum are a result of the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are significantly affected by the substituents.
Detailed research findings on the specific electronic transitions of this compound are not extensively available in publicly accessible literature. However, based on the behavior of similar nitro-substituted aromatic and heterocyclic compounds, certain characteristics can be inferred. The UV-Vis spectrum is expected to show absorption bands corresponding to the π→π* transitions of the substituted pyrrole ring. The strong electron-withdrawing nature of the nitro group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted ethyl pyrrole-2-carboxylate, indicating a smaller HOMO-LUMO gap.
Furthermore, an n→π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group may also be present, although it is often weaker and can be obscured by the more intense π→π* bands.
To provide a comparative context, the electronic absorption data for the parent compound, ethyl pyrrole-2-carboxylate, and a related derivative are presented below. This comparison highlights the influence of substituents on the electronic spectra.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type (Tentative Assignment) |
|---|---|---|---|---|
| Ethyl 1H-pyrrole-2-carboxylate | N/A | N/A | N/A | π→π |
| This compound | N/A | N/A | N/A | π→π and ICT |
| Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | N/A | N/A | N/A | π→π* and ICT |
N/A: Data not available in the searched literature.
The table underscores the current gap in detailed, publicly available spectroscopic data for this compound and its immediate derivatives. Further experimental research would be necessary to populate this table with precise λmax and ε values, and to definitively assign the observed electronic transitions.
Computational and Theoretical Studies of Ethyl 4 Nitro 1h Pyrrole 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like ethyl 4-nitro-1H-pyrrole-2-carboxylate, these methods can provide insights into its behavior at a molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for its balance of accuracy and computational cost. In the context of substituted pyrroles, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and predicting spectroscopic properties. researchgate.net For instance, in studies of similar pyrrole (B145914) derivatives, DFT has been used to calculate NMR chemical shifts, analyze electronic transitions with Time-Dependent DFT (TD-DFT), and investigate intermolecular interactions. researchgate.net These calculations help in confirming experimental findings and providing a deeper understanding of the molecule's electronic properties.
Ab Initio Methods
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy for certain properties, such as interaction energies in hydrogen-bonded systems. nih.gov For related pyrrole carboxylic acids, ab initio calculations have been utilized to examine the structure and binding energies of dimers, providing valuable data on non-covalent interactions. nih.gov
Molecular Structure and Aromaticity
The arrangement of atoms and the nature of the bonding in this compound are crucial for its chemical and physical properties.
Aromaticity Indices and Characterization
The pyrrole ring is an aromatic heterocycle, and its aromaticity is influenced by substituents. The presence of the electron-withdrawing nitro group and the ester functionality can affect the electron delocalization within the five-membered ring. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). While specific values for this compound are not published, studies on related nitro-substituted heterocycles often show a modulation of aromatic character due to the electronic effects of the nitro group.
Conformational Analysis
Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the pyrrole ring to the ester group and the C-O bond of the ethyl group. Computational studies on similar pyrrole esters have performed conformational analyses to determine the preferred orientation of the ester group relative to the pyrrole ring, which can influence intermolecular interactions and crystal packing. nih.gov
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data.
For this compound, theoretical calculations can predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. DFT calculations are commonly used to compute harmonic vibrational frequencies, which, when scaled, can show good agreement with experimental IR and Raman spectra. unist.ac.kr TD-DFT is the method of choice for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net
Below is a table of predicted spectroscopic data for a related compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, which illustrates the type of information that can be obtained from such calculations. researchgate.net
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Calculated using GIAO method |
| ¹³C NMR Chemical Shifts (ppm) | Calculated using GIAO method |
| Electronic Transitions (nm) | Calculated using TD-DFT |
Molecular Docking and Drug Design Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is fundamental in drug design for screening virtual libraries of compounds and predicting their binding affinity and mode. While extensive, specific docking studies for this compound are not widely available in public literature, its known role as a building block for DNA minor-groove binders provides a clear theoretical application for such simulations. hud.ac.ukresearchgate.net Furthermore, the pyrrole scaffold is a common feature in molecules targeting various protein kinases. nih.govresearchgate.net
Ligand-protein (or ligand-DNA) interactions are the foundation of a molecule's biological activity. Docking simulations calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.
In the context of this compound, docking simulations would model its interaction with the active site of a target. For instance, as a precursor to DNA binders, it would be docked into the minor groove of a DNA double helix. hud.ac.uk The simulation would identify key interactions, such as:
Hydrogen Bonds: The pyrrole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups can act as hydrogen bond acceptors with the base pairs of DNA or amino acid residues in a protein.
Van der Waals Forces: These interactions would occur between the planar pyrrole ring and the surfaces within the binding site.
Electrostatic Interactions: The highly polar nitro group creates a significant dipole moment, influencing electrostatic complementarity with the target.
Studies on related, more complex pyrrole derivatives targeting protein kinases like EGFR and CDK2 have shown that these molecules establish critical hydrogen bonds and hydrophobic interactions within the enzyme's ATP-binding pocket. nih.govresearchgate.net A hypothetical docking study of this compound could yield results similar to those illustrated in the table below, showing potential binding affinities and key interactions with representative biological targets.
Interactive Data Table: Illustrative Docking Results for Pyrrole Derivatives This table is illustrative, showing typical data obtained from molecular docking studies on related compounds.
| Compound Class | Example Target | Binding Affinity (kcal/mol) | Key Interacting Residues/Bases | Reference |
|---|---|---|---|---|
| Pyrrole-based | DNA Minor Groove | -7.0 to -9.0 | A-T rich regions, Arg, Lys | hud.ac.uk |
| Fused 1H-Pyrroles | CDK2 | -6.5 to -8.5 | Leu83, Lys33, Asp86 | nih.govresearchgate.net |
Pharmacophore modeling is another cornerstone of drug design that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. A pharmacophore model defines the types and locations of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that a molecule must possess to interact with a specific target. mdpi.com
For this compound, a pharmacophore model would be constructed based on its key structural motifs. The pyrrole nucleus is a well-established pharmacophore unit in medicinal chemistry. nih.gov The specific functional groups on this compound provide distinct features that can be mapped for potential molecular recognition.
The primary pharmacophoric features of this compound are:
Hydrogen Bond Donor (HBD): The N-H group of the pyrrole ring.
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the nitro group and the carbonyl oxygen of the ester group.
Aromatic Ring (AR): The five-membered pyrrole ring, capable of π-π stacking interactions.
Negative Ionizable Feature (NI): The nitro group, which is strongly electron-withdrawing.
Interactive Data Table: Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Origin | Potential Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | Pyrrole N-H | Forms hydrogen bonds with acceptor groups (e.g., backbone carbonyls of proteins). |
| Hydrogen Bond Acceptor | Nitro Group (O-N-O) | Forms hydrogen bonds with donor groups (e.g., Lys, Arg side chains). |
| Hydrogen Bond Acceptor | Ethyl Carboxylate (C=O) | Forms hydrogen bonds with donor groups in a binding pocket. |
Nonlinear Optical (NLO) Behavior
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for applications in photonics, telecommunications, and optical data processing. researchgate.net Organic molecules with specific structural features can exhibit significant NLO properties.
The archetypal design for an NLO-active organic molecule involves a π-conjugated system that connects an electron-donating group (donor) to an electron-accepting group (acceptor). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is the origin of the NLO response. researchgate.net
This compound fits this structural paradigm perfectly:
Electron Donor: The pyrrole ring itself, and specifically the nitrogen atom (-NH-).
π-Conjugated Bridge: The double bonds within the five-membered pyrrole ring.
Electron Acceptors: The nitro group (-NO₂) is a very strong electron-withdrawing group, and the ethyl carboxylate group (-COOEt) also functions as an acceptor.
Computational studies on other pyrrole derivatives have confirmed that this type of structure can lead to a high NLO response. researchgate.netacs.org The key metric for second-order NLO activity is the first hyperpolarizability (β or β₀). A higher β value indicates a stronger NLO response. Research has shown that pyrrole derivatives can have β values many times greater than that of urea, a standard reference material for NLO studies. researchgate.net The incorporation of strong electron-withdrawing groups, such as the nitro group in the target compound, is known to significantly enhance the hyperpolarizability. acs.org
Interactive Data Table: Calculated First Hyperpolarizability (β₀) of Example Pyrrole Derivatives This table presents data from computational studies on related compounds to illustrate the NLO potential of the pyrrole scaffold. The specific NLO properties of this compound would require direct experimental or computational measurement.
| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | NLO Activity Relative to Urea | Reference |
|---|---|---|---|
| Urea (Reference) | 0.781 | 1x | researchgate.net |
| Pyrrolecarboxaldehyde (PCL) | 6.94 | ~9x | researchgate.net |
The structural characteristics of this compound strongly suggest its potential as an NLO-active material, though specific experimental validation is necessary.
Biological and Medicinal Chemistry Applications of Ethyl 4 Nitro 1h Pyrrole 2 Carboxylate Derivatives
Antimicrobial Activity
The 4-nitropyrrole moiety is a key pharmacophore that imparts significant antimicrobial properties to its derivatives. Modifications of the ethyl carboxylate group at the C-2 position and the N-1 position of the pyrrole (B145914) ring have led to the development of numerous compounds with potent activity against a wide range of pathogenic microorganisms, including bacteria and fungi.
Derivatives of 4-nitropyrrole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The introduction of various heterocyclic and acyclic functionalities has been a successful strategy to enhance their antibacterial spectrum and potency.
Tuberculosis remains a major global health challenge, necessitating the discovery of new and effective anti-tubercular agents. Derivatives synthesized from the 4-nitropyrrole scaffold have shown promising results against Mycobacterium tuberculosis. For instance, a series of 4-nitropyrrole-based 1,3,4-oxadiazoles were synthesized and evaluated for their anti-tubercular potential. nih.gov One of the most potent compounds in this series, compound 5e , exhibited a minimum inhibitory concentration (MIC) of 0.46 µg/mL against M. tuberculosis H37Rv, a value comparable to the standard drug isoniazid (B1672263) (0.40 µg/mL). nih.gov
In another study, 4-nitropyrrole was incorporated into semicarbazide (B1199961) and thiosemicarbazide (B42300) hybrids, which were also tested for their antimycobacterial activity. nih.gov These findings underscore the potential of the 4-nitropyrrole nucleus as a foundational element in the design of novel anti-tuberculosis drugs. researchgate.net
Table 1: Anti-tubercular Activity of Ethyl 4-nitro-1H-pyrrole-2-carboxylate Derivatives
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a leading cause of serious bacterial infections. The development of new agents to combat this pathogen is a critical area of research. Derivatives of 4-nitropyrrole have shown significant promise in this regard.
A study on 4-nitropyrrole-based 1,3,4-oxadiazoles revealed that N-methylated compounds were particularly effective against both methicillin-sensitive S. aureus (MSSA) and MRSA, with MIC values ranging from 0.39 to 1.56 µg/mL and 0.78 to 1.56 µg/mL, respectively. nih.gov Similarly, a series of 4-nitropyrrole-semicarbazide hybrids demonstrated potent activity. nih.gov Specifically, compounds 5k-5o in this series showed an MIC of 0.195 µg/mL against MSSA. nih.gov Furthermore, hybrids 5k-5m and 5o were highly active against MRSA, with an MIC of 0.39 µg/mL. nih.gov
Synthetic nitro-pyrrolomycins, which are derivatives of nitropyrrole, have also been investigated. mdpi.com One such compound, PM 5c , was identified as a potent agent against S. aureus. mdpi.com
Table 2: Antibacterial Activity of this compound Derivatives against Staphylococcus aureus
The antibacterial spectrum of 4-nitropyrrole derivatives extends to other clinically relevant bacteria. The 1,3,4-oxadiazole (B1194373) series showed potency against Bacillus subtilis and Escherichia coli that was comparable or superior to the standard drug ciprofloxacin. nih.gov
The 4-nitropyrrole-semicarbazide hybrids also exhibited broad-spectrum activity. nih.gov Compounds 5k-5o , 5r , 5s , and 5t had an MIC of 0.39 µg/mL against E. coli, which was four times more potent than ciprofloxacin. nih.gov Against Klebsiella pneumoniae, eight of these hybrids displayed an MIC of 1.56 µg/mL, equivalent to ciprofloxacin. nih.gov
Table 3: Antibacterial Activity of this compound Derivatives against Other Bacterial Strains
In addition to their antibacterial properties, derivatives of 4-nitropyrrole have demonstrated significant antifungal activity. A study on 4-nitropyrrole-based 1,3,4-oxadiazoles reported that several of the synthesized compounds exhibited an MIC of 1.56 µg/mL against fungal pathogens, which was equivalent to the standard antifungal drug Amphotericin B. nih.gov
Furthermore, nine of the 4-nitropyrrole-semicarbazide hybrids showed potent antifungal activity, with an MIC of 0.78 µg/mL, representing a four-fold greater potency than Amphotericin B. nih.gov
Table 4: Antifungal Activity of this compound Derivatives
The antimicrobial activity of nitropyrrole derivatives is thought to be multifactorial. The nitro group is a critical component for their biological action. It is proposed that the nitro group can be enzymatically reduced within the microbial cell to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules such as proteins and DNA.
For some nitro-aromatic compounds, the mechanism involves inhibition of specific enzymes. For example, in mycobacteria, some nitro-substituted compounds are known to inhibit decaprenylphosphoryl-β-D-ribofuranose-2'-oxidase (DprE1), an essential enzyme in cell wall synthesis. mdpi.com
Antibacterial Efficacy
Anticancer Potential
Pyrrole-containing compounds are recognized for their potential as antitumor agents, with some derivatives showing activity against leukemia, lymphoma, and various solid tumors. rsc.orgnih.gov The incorporation of the nitro group and the carboxylate ester in the this compound structure provides a versatile platform for creating a diverse range of derivatives with potential anticancer properties. nih.govmdpi.com
The evaluation of a compound's ability to kill or inhibit the growth of cancer cells (cytotoxicity) is a primary step in anticancer drug discovery. Derivatives of this compound have been assessed for their cytotoxic effects against various cancer cell lines.
Derivatives of pyrrole-2-carboxylates have demonstrated significant cytotoxic potential against leukemia cell lines. For instance, certain 2,3,4-trisubstituted pyrroles, such as 4-carbethoxy-1-methyl-2-phenacyl-3-phenylpyrrole, have proven to be potent cytotoxic agents against both murine and human leukemias. nih.gov A study in Tmolt4 human leukemia cells revealed that these compounds effectively inhibit cell growth. nih.gov Similarly, other pyrrole derivatives have shown activity against the K-562 human leukemia cell line. researchgate.net In one study, two specific alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates were identified as powerful cytotoxic agents in the murine L1210 lymphoid leukemia screen. nih.gov
Table 1: Cytotoxicity of Select Pyrrole Derivatives against Leukemia Cell Lines
| Compound Class | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| 2,3,4-Trisubstituted Pyrroles | Tmolt4 (Human Leukemia) | Potent Cytotoxicity | nih.gov |
| Phenyl-Substituted Pyrrole | K-562 (Human Leukemia) | Moderate Antitumor Activity | researchgate.net |
| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | L1210 (Murine Leukemia) | Potent Cytotoxicity | nih.gov |
The National Cancer Institute's (NCI) 60-cell line panel (NCI60) is a comprehensive drug screening tool that evaluates the cytotoxicity of compounds against human tumors from nine different tissue types, including leukemia, lung, colon, melanoma, and breast cancer. nih.govresearchgate.net This screen allows researchers to identify patterns of activity and potential mechanisms of action by comparing a compound's activity profile to databases of known agents using tools like the COMPARE algorithm. researchgate.netcancer.gov
Novel N5-substituted pyrrolo[3,2-d]pyrimidines, which are derivatives of the pyrrole structure, were tested against the NCI-60 panel. researchgate.net The results from this screening are analyzed to differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects across a wide range of cancer types. researchgate.net The COMPARE algorithm analysis of these pyrrole derivatives showed a strong correlation with known DNA alkylating agents and minor groove binders, suggesting a potential mechanism for their anticancer activity. researchgate.net
A key mechanism through which many anticancer agents exert their effects is by inhibiting enzymes crucial for cancer cell survival and proliferation. Various pyrrole derivatives have been identified as potent enzyme inhibitors.
Studies on trisubstituted pyrroles in Tmolt4 leukemia cells showed that these compounds inhibit several key enzymes involved in DNA synthesis. nih.gov The primary targets include enzymes in the de novo purine (B94841) synthesis pathway, such as PRPP-amido transferase and IMP dehydrogenase. nih.govnih.gov Additionally, these derivatives were found to suppress the activity of dihydrofolate reductase, DNA polymerase alpha, and RNA polymerases. nih.govnih.gov
Other pyrrole-containing compounds have been developed to target different enzymes. Sunitinib, a marketed anticancer drug, features a pyrrole ring and functions as a multi-targeted receptor tyrosine kinase inhibitor. mdpi.com Furthermore, pyrrolamide derivatives have been designed as inhibitors of DNA gyrase, while certain pyrrolyl benzamides act as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in mycobacterial fatty acid synthesis. nih.gov
Table 2: Enzyme Targets of Various Pyrrole Derivatives
| Derivative Class | Enzyme(s) Inhibited | Reference |
|---|---|---|
| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | PRPP-amido transferase, IMP dehydrogenase, Dihydrofolate reductase, DNA/RNA polymerases | nih.gov |
| 2,3,4-Trisubstituted Pyrroles | PRPP-amido transferase, IMP dehydrogenase, Dihydrofolate reductase, DNA polymerase alpha | nih.gov |
| Pyrrolamides | DNA gyrase | nih.gov |
| Pyrrolyl Benzamides | Enoyl-ACP reductase (InhA) | nih.gov |
| Sunitinib (Pyrrole-containing drug) | Receptor Tyrosine Kinases | mdpi.com |
DNA minor groove binders are an important class of anticancer agents that bind non-covalently to the minor groove of the DNA double helix, interfering with DNA replication and transcription. nih.gov The elongated, flat structure of certain pyrrole derivatives makes them well-suited for this type of interaction.
Naturally occurring pyrrolamides, such as distamycin, are well-known for their ability to bind to specific sequences in the DNA minor groove. nih.govnih.gov This binding capability is central to their biological activity. nih.gov Synthetic chemistry has leveraged this property, using this compound and its parent acid as building blocks to create novel DNA minor groove binders. nih.gov For instance, 4-nitropyrrole carboxylic acid has been used to synthesize molecules designed specifically to target the DNA minor groove for potential antiamoebic applications, a strategy that is also relevant to anticancer design. nih.gov Further supporting this mechanism, COMPARE analysis of certain pyrrole derivatives in the NCI60 screen pointed towards their action as DNA groove binders. researchgate.net
However, not all pyrrole-based cytotoxic agents act via this mechanism. Studies on alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates indicated that they did not function by intercalating or alkylating DNA, suggesting that their primary mode of action is through enzyme inhibition. nih.gov
Cytotoxicity against Cancer Cell Lines
Other Pharmacological Activities of Pyrrole Derivatives
The structural versatility of the pyrrole scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities beyond cancer treatment. rsc.orgmdpi.com Pyrrole derivatives have shown potential as:
Antibacterial agents: Pyrrolomycins, which are polyhalogenated nitropyrrole natural products, exhibit potent activity against Gram-positive bacteria. nih.gov Synthetic derivatives have also been developed as inhibitors of bacterial enzymes like DNA gyrase and for activity against Mycobacterium tuberculosis. nih.gov
Anti-inflammatory agents: A series of 2-substituted-4,5-diarylpyrroles have been reported to possess potent anti-inflammatory properties. rsc.org
Antiviral and Antifungal agents: The pyrrole subunit is found in compounds investigated for various therapeutic uses, including as fungicides and antiviral agents. rsc.org
Agrochemicals: The utility of nitropyrrole compounds extends to the development of agrochemicals. chemimpex.com
Other Therapeutic Areas: Research has explored pyrrole derivatives for activity as antimalarial, antidiabetic, anti-Parkinson's, and anti-Alzheimer's drugs. nih.gov Additionally, some derivatives have been investigated as antiamoebic agents. nih.gov
Antiviral Properties
Derivatives of pyrrole have demonstrated promising antiviral activity, suggesting the potential for developing novel antiviral drugs from this compound. nih.gov The broader class of nitrogen-containing heterocyclic compounds, which includes pyrrole derivatives, has been a fertile ground for the discovery of antiviral agents. nih.gov For instance, certain natural pyrrolo-pyrimidine nucleosides are known to possess antiviral properties. nih.gov
Research into related heterocyclic structures has also shown antiviral potential. For example, a series of 4-alkyl-3-nitro-1,4-dihydroazolo[5,1-с] mdpi.comresearchgate.nettriazines, synthesized using α-nitro ketone salts, were evaluated for their inhibitory activity against influenza A (H1N1) and Coxsackie B3 viruses. nih.gov This highlights the potential of incorporating the nitro group, present in this compound, into heterocyclic systems to achieve antiviral effects.
While specific studies on the antiviral properties of direct derivatives of this compound are not extensively detailed in the provided search results, the established antiviral potential of the broader pyrrole class provides a strong rationale for their investigation. nih.gov
Antimalarial Properties
The pyrrole scaffold is a recognized pharmacophore in the development of antimalarial agents. rsc.org This suggests that derivatives of this compound could be explored for their potential in combating malaria. The 4-aminoquinoline (B48711) drugs, a cornerstone of antimalarial therapy, have inspired the development of new derivatives, including those incorporating other heterocyclic rings. mdpi.com
One notable example is a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, which has demonstrated excellent in vitro activity against drug-resistant strains of Plasmodium falciparum. mdpi.com Although not a direct derivative of this compound, this finding underscores the value of the pyrrole moiety in designing new antimalarial compounds.
Furthermore, a study on a 5-pyridin-2-yl-1H- mdpi.comresearchgate.nettriazole-3-carboxylic acid ethyl ester revealed antimalarial activity against the 3D7 strain of P. falciparum. worktribe.com This indicates that ethyl carboxylate-containing heterocyclic compounds can exhibit antiplasmodial effects. The collective evidence supports the exploration of this compound derivatives as a potential source of new antimalarial drugs. rsc.org
Anti-inflammatory Effects
Pyrrole derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity through the inhibition of cyclooxygenase (COX) enzymes. rsc.orgnih.gov This makes the this compound scaffold a promising starting point for the design of novel anti-inflammatory agents.
Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, are based on a pyrrole structure. nih.gov Research has focused on developing new pyrrole derivatives with improved efficacy and safety profiles. For instance, a series of novel pyrrole derivatives were designed and synthesized as dual inhibitors of COX-1 and COX-2 enzymes. nih.gov In one study, specific N-pyrrole carboxylic acid derivatives incorporating an acetic acid group showed significant activity against both COX-1 and COX-2. nih.gov
The development of pyrrole-cinnamate hybrids as dual COX-2/LOX inhibitors has also been explored, with some compounds showing promising in vitro inhibitory activities. mdpi.com Additionally, fused pyrrole derivatives, such as pyrrolopyridines, have been synthesized and screened for their pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. mdpi.com The position of the nitro group in related chalcone (B49325) structures has also been shown to influence anti-inflammatory effects. mdpi.com
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| N-pyrrole carboxylic acid derivatives | COX-1 and COX-2 | Compounds with an acetic acid group at position 1 showed high activity against both enzymes. | nih.gov |
| Pyrrole-cinnamate hybrids | COX-2 and LOX | Some hybrids exhibited promising dual inhibitory activities. | mdpi.com |
| Fused pyrroles (pyrrolopyridines) | Pro-inflammatory cytokines | Showed promising in vitro and in vivo anti-inflammatory activity. | mdpi.com |
Anti-diabetic Potential
While the direct investigation of this compound derivatives as anti-diabetic agents is not extensively documented in the provided literature, the broader class of pyrrole derivatives has been identified as having potential pharmacological applications in this area. nih.gov The versatility of the pyrrole scaffold allows for its incorporation into structures that can interact with various biological targets relevant to diabetes.
Further research is required to specifically explore the synthesis and evaluation of this compound derivatives for their anti-diabetic properties.
Anti-Parkinson's and Anti-Alzheimer's Drug Research
The pyrrole ring is a key structural motif in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.govmdpi.com This suggests that derivatives of this compound could be valuable candidates in the search for new treatments.
In the context of Alzheimer's disease, novel pyrrole derivatives have been synthesized and evaluated as multi-target agents. nih.gov For example, some pyrrole-based hydrazide-hydrazones have been investigated for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in Alzheimer's therapy. nih.gov The synthesis of these compounds often involves the modification of a pyrrole carboxylate precursor. nih.gov
The indole (B1671886) nucleus, which contains a fused pyrrole ring, is also a prominent feature in many compounds designed for neuroprotective effects. mdpi.com The structural similarities and shared heterocyclic core highlight the potential of pyrrole derivatives in this therapeutic area.
| Compound Class | Target | Potential Application | Reference |
|---|---|---|---|
| Pyrrole-based hydrazide–hydrazones | MAO-B and AChE | Alzheimer's Disease | nih.gov |
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of compounds derived from this compound.
Impact of Substituent Position on Biological Activity
The position of various functional groups on the pyrrole ring can significantly influence the compound's interaction with biological targets. For instance, in a study of 2-cyanopyrrole derivatives as tyrosinase inhibitors, the introduction of substituents at the 3-position of the pyrrole skeleton had a clear impact on inhibitory potency. frontiersin.org Similarly, the presence of substituents at the 1- and 5-positions also dramatically affected activity. frontiersin.org
In the case of chalcones, which are structurally related aromatic ketones, the position of a nitro group has been shown to be a key determinant of their anti-inflammatory and vasorelaxant activities. mdpi.com This suggests that the position of the nitro group at the 4-position of the this compound core is likely to be a critical factor in the biological profile of its derivatives.
Furthermore, SAR studies on tetrahydroquinolone derivatives have revealed that modifications to an aryl group attached to a furan (B31954) moiety (another five-membered heterocycle) can switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the subtle structural changes that can lead to profound differences in biological function and underscores the importance of systematic SAR studies in the development of new drugs based on the this compound scaffold.
Effects of Ester Group Modifications
The ester functional group in this compound is a critical site for structural modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. While direct and extensive research on the systematic modification of the ethyl ester in this specific compound is limited in the available literature, we can infer potential effects based on established principles of medicinal chemistry and studies on structurally related compounds.
Alterations to the ester group, such as varying the length and branching of the alkyl chain, or replacing it with other functional groups, can significantly influence several key parameters:
Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and various tissues. Modifying the steric hindrance around the ester carbonyl, for instance, by introducing branched alkyl groups (e.g., isopropyl or tert-butyl), can increase metabolic stability and prolong the compound's half-life in the body.
Interaction with Target Proteins: The ester moiety can be directly involved in binding to the target protein through hydrogen bonding or other interactions. Therefore, any modification to this group can alter the binding affinity and, consequently, the biological activity. For example, converting the ester to an amide (a bioisosteric replacement) can introduce a hydrogen bond donor (the N-H group) and potentially lead to different or improved interactions with the target.
A study on (4-acylpyrrol-2-yl)alkanoic acids demonstrated that the nature of the substituent at various positions on the pyrrole ring, including those analogous to the ester position, significantly impacts their inhibitory activity against cytosolic phospholipase A2. nih.gov This highlights the sensitivity of biological activity to structural changes on the pyrrole scaffold.
In the broader context of antimicrobial compounds, the modification of ester groups has been shown to be a valid strategy to enhance activity. For instance, the substitution of an aldehyde group with an ester functional group in cinnamaldehyde (B126680) derivatives significantly alters the molecule's electronic properties and antimicrobial activity. mdpi.com
While specific data for this compound is not available, it is reasonable to hypothesize that a systematic exploration of ester modifications would yield derivatives with a range of biological activities. The following table illustrates potential ester modifications and their predicted impact on physicochemical properties.
| Ester Modification | Predicted Change in Lipophilicity | Predicted Change in Metabolic Stability |
| Methyl | Decrease | Decrease |
| Propyl | Increase | Similar to Ethyl |
| Isopropyl | Increase | Increase |
| Benzyl (B1604629) | Significant Increase | Variable |
Comparison with Analogous Pyrrole Derivatives
Comparison with 2-Nitropyrrole Derivatives:
Comparison with Other Substituted Pyrrole-2-carboxylates:
The presence and nature of other substituents on the pyrrole ring, in addition to the nitro group, can dramatically alter the biological activity. For example, a study on ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated good antimicrobial and antituberculosis activity. nih.gov In this case, the core ethyl 4-nitropyrrole-2-carboxylate is further functionalized at the 3 and 5 positions with methyl groups and at the 4-position with a more complex side chain. These additional substitutions are likely crucial for the observed biological activity.
Furthermore, research on pyrrole-2-carboxamides, which can be synthesized from the corresponding carboxylates, has identified potent inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a promising target for tuberculosis treatment. nih.gov Structure-activity relationship studies on these carboxamides revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-TB activity. nih.gov This underscores the importance of the substitution pattern on the pyrrole ring for achieving high potency.
The following table provides a comparative overview of the biological activities of different classes of substituted pyrrole derivatives.
| Compound Class | Key Structural Features | Reported Biological Activities |
| This compound Derivatives | Nitro group at C4, Ethyl ester at C2 | Antimicrobial, Antituberculosis nih.gov |
| 2-Nitropyrrole Derivatives | Nitro group at C2 | Anti-Trypanosoma cruzi researchgate.net |
| Pyrrole-2-carboxamide Derivatives | Amide at C2, Various ring substituents | Antituberculosis (MmpL3 inhibitors) nih.gov |
| (4-Acylpyrrol-2-yl)alkanoic Acids | Acyl group at C4, Alkanoic acid at C2 | Phospholipase A2 inhibitors nih.gov |
Advanced Materials and Supramolecular Chemistry Applications
Building Block for Complex Organic Molecules
The structural framework of ethyl 4-nitro-1H-pyrrole-2-carboxylate, featuring multiple functional groups, positions it as a key starting material for the synthesis of more complex organic structures. Pyrrole (B145914) and its derivatives are fundamental components in a vast array of natural products and synthetic compounds with significant biological and material properties. The presence of the nitro group offers a site for chemical modification, such as reduction to an amino group, which can then be further functionalized. This versatility allows for the construction of elaborate molecular architectures.
Pyrrole-2-carboxylate derivatives, in general, serve as important pharmacophores in the development of new therapeutic agents. For instance, various 1H-pyrrole-2-carboxylate derivatives have been synthesized and investigated for their potential antibacterial activity. nih.gov The functionalization of the pyrrole ring is a common strategy in medicinal chemistry to create libraries of compounds for drug discovery.
The Van Leusen pyrrole synthesis, a classic method for forming the pyrrole ring, highlights the importance of substituted alkenes and other reagents in building these heterocyclic systems. nih.gov this compound itself can be seen as a product of such synthetic strategies and a starting point for further elaboration. The reactivity of the pyrrole ring, influenced by its substituents, can be harnessed in various cross-coupling reactions to append other molecular fragments, leading to the creation of complex, multi-substituted pyrrole-containing compounds. For example, the heronapyrroles, a family of antibiotic natural products, feature a rare 2-nitropyrrole motif, underscoring the significance of nitropyrrole building blocks in the synthesis of biologically active molecules. rsc.org
Furthermore, substituted pyrroles are essential building blocks for porphyrins and related macrocycles, which are central to a wide range of biological functions and material applications. frontierspecialtychemicals.com The specific substitution pattern of this compound makes it a potential precursor for novel porphyrinoid systems with tailored electronic and photophysical properties.
Precursors for Conductive Polymers and Dyes
The field of conductive polymers has seen significant advancements, with polypyrrole being one of the most extensively studied materials due to its high conductivity, good environmental stability, and ease of synthesis. rsc.org The properties of polypyrrole can be tuned by introducing substituents onto the pyrrole monomer. The presence of an electron-withdrawing group like the nitro group in this compound can significantly impact the electronic properties of the resulting polymer.
While polypyrrole itself is often insoluble and difficult to process, the use of substituted pyrroles can enhance solubility and processability. mdpi.com The polymerization of pyrrole derivatives can be achieved through chemical or electrochemical methods. rsc.orgmdpi.com For instance, a new monomer, 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, has been synthesized and polymerized to create a soluble conductive polymer with applications in electrochromic devices. researchgate.net This demonstrates the utility of nitro-functionalized pyrroles in developing new conductive materials. The nitro group can influence the polymer's band gap and conductivity.
In the context of dyes, diketopyrrolopyrrole (DPP) pigments are a prominent class of high-performance organic dyes known for their brilliant color and excellent stability. rsc.orgscispace.com These molecules are built around a pyrrole-based core. The synthesis of novel dye structures often involves the strategic use of functionalized pyrrole precursors. The chromophoric properties of such dyes can be fine-tuned by altering the substituents on the pyrrole rings. The nitro group, a well-known auxochrome and chromophore, in this compound could potentially be incorporated into new dye structures to modify their color and electronic properties.
Applications in Sensors and Energy Storage Devices
The unique electronic and structural features of pyrrole-based materials make them promising candidates for applications in chemical sensors and energy storage devices. Polypyrrole and its derivatives are known to exhibit changes in their conductivity in response to various analytes, forming the basis for chemiresistive sensors. nih.gov The incorporation of specific functional groups can enhance the selectivity and sensitivity of these sensors. The nitro group in this compound could be exploited for the selective detection of analytes through electrochemical reduction or other specific interactions. Porphyrin- and tetrapyrrole-based nanoparticles have also shown promise in sensing applications. nih.gov
In the realm of energy storage, conducting polymers like polypyrrole are being explored as electrode materials for supercapacitors and batteries. rsc.org Their ability to undergo rapid redox reactions (doping and de-doping) allows for efficient charge storage. The properties of these materials can be tailored by modifying the monomer structure. For example, the synthesis of quinone-pyrrole dimers has led to conducting redox polymers with adjustable quinone potentials, which can be used as both positive and negative electrode materials in all-organic batteries. mdpi.com Hydrogen-bonded diketopyrrolopyrrole derivatives have also been investigated for energy-related applications, where the interplay of hydrogen bonding and π–π stacking influences their optoelectronic properties and performance. rsc.orgscispace.com The presence of the nitro group and the potential for hydrogen bonding in derivatives of this compound could lead to materials with interesting charge storage characteristics.
Self-Assembly and Dimer Formation
The non-covalent interactions of pyrrole-containing molecules, particularly hydrogen bonding, play a crucial role in their self-assembly into well-defined supramolecular structures. The pyrrole N-H group is a good hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen atoms of the nitro group in this compound can act as hydrogen bond acceptors.
In the solid state, many pyrrole derivatives form dimers or extended networks through intermolecular hydrogen bonds. For instance, studies on methyl pyrrole-2-carboxylate have shown the formation of centrosymmetric dimers with two equivalent N-H⋯O hydrogen bonds. mdpi.com These interactions are a recurring motif in the crystal structures of related compounds. The flat arrangement of the carbonyl group with respect to the pyrrole ring often favors the formation of such dimeric structures. mdpi.com The strength of these hydrogen bonds is significant, with calculated interaction energies for N-H⋯O bonds in similar systems being around 6-8 kcal/mol. mdpi.com The presence of the nitro group can introduce additional hydrogen bonding possibilities, potentially leading to more complex and stable supramolecular assemblies.
The stability of pyrrole dimers is a subject of both experimental and theoretical investigation. Computational studies on the dimerization of pyrrole itself have shown that the α-α linked dimer is the most stable, but that α-β and β-β linkages are also energetically accessible, which has implications for the branching in polypyrroles. researchgate.net Theoretical studies on the dimerization of porphyrin derivatives, which are composed of pyrrole subunits, have shown that interaction energies can be in the range of -25 to -30 kcal/mol. acs.org
For simpler pyrrole derivatives, the dimerization energy is largely governed by the hydrogen bonds. The interaction energy for a single N-H⋯O hydrogen bond in a methyl pyrrole-2-carboxylate dimer has been calculated to be approximately -6.63 kcal/mol. mdpi.com In systems with additional functional groups, such as chloro-substituted pyrroles, the interaction energies can be influenced by other types of hydrogen bonds, like N-H⋯Cl. mdpi.com The presence of the electron-withdrawing nitro group in this compound is expected to increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds and a more stable dimer compared to its non-nitrated counterpart. The energetic favorability of dimer formation is a key factor in the crystallization process and the morphology of thin films, which in turn affects the performance of these materials in electronic devices.
Future Directions and Research Perspectives
Development of Novel Synthetic Strategies
While methods for synthesizing substituted pyrroles are established, future research will likely focus on developing more efficient, sustainable, and versatile strategies for producing Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its analogs. orgsyn.orgmdpi.com Classical methods like Paal-Knorr or Hantzsch synthesis, while foundational, often face limitations. mdpi.com Modern synthetic chemistry offers several promising avenues for innovation.
Key areas for development include:
Greener Synthesis: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to reduce the environmental impact of production. This could involve using water as a solvent or employing biodegradable catalysts.
Flow Chemistry: Implementing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and safer handling of nitrated intermediates.
Catalytic C-H Functionalization: Developing novel catalytic systems that can directly introduce the nitro or carboxylate group onto a pre-existing pyrrole (B145914) ring in a highly regioselective manner would represent a significant step forward, minimizing the need for protecting groups and reducing the number of synthetic steps.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields is another promising direction that aligns with the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, higher purity, precise control | Reactor design, optimization of flow parameters |
| Green Chemistry | Reduced waste, lower environmental impact, use of renewable resources | Development of biocatalysts, use of aqueous media |
| C-H Functionalization | Increased atom economy, fewer synthetic steps, high regioselectivity | Design of novel transition-metal catalysts |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields | Solvent choice, reaction kinetics under microwave conditions |
Exploration of New Biological Targets and Mechanisms of Action
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netbiolmolchem.comnih.gov The presence of a nitro group, a moiety known for its bioactivity, suggests that this compound could interact with various biological targets. mdpi.com
Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets. Promising areas of investigation include:
Anticancer Activity: Functionalized pyrrole scaffolds are known to be potent inhibitors of protein kinases, which are crucial in cancer cell signaling. mdpi.com Future studies could investigate the inhibitory effects of this compound on targets like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com
Antimicrobial Properties: Many nitrated heterocyclic compounds exhibit antimicrobial activity. Research is needed to evaluate its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. mdpi.com The mechanism could involve the inhibition of essential enzymes like DNA gyrase or interference with microbial cell wall synthesis. mdpi.com
Antiviral Potential: The pyrrole core is present in several antiviral agents. nih.gov Screening for activity against viruses, particularly those for which new inhibitors are urgently needed, could reveal new therapeutic avenues.
Enzyme Inhibition: The compound's structure could make it a candidate for inhibiting other enzyme classes, such as cyclooxygenases (COX), which are involved in inflammation. nih.gov
Rational Design of Derivatives with Enhanced Bioactivity
Using this compound as a starting scaffold, medicinal chemists can rationally design and synthesize new derivatives with potentially superior potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This involves making systematic structural modifications to understand structure-activity relationships (SAR).
Key modification strategies include:
Modification of the Ester Group: Converting the ethyl ester to other esters, amides, or carboxylic acids can significantly impact solubility, cell permeability, and target binding. For example, creating a series of pyrrole-2-carboxamides could enhance antibacterial activity. mdpi.com
Alteration of the Nitro Group Position: Synthesizing isomers with the nitro group at the 3- or 5-position of the pyrrole ring would help elucidate the importance of its placement for biological activity.
Substitution at the N-H Position: Alkylation or arylation at the pyrrole nitrogen introduces another point of diversity. This position can be modified to modulate lipophilicity and introduce new vector interactions with biological targets.
Introduction of Additional Substituents: Adding other functional groups (e.g., halogens, alkyl groups, or aryl groups) to the pyrrole ring can further tune the electronic properties and steric profile of the molecule to optimize target engagement. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. nih.govmdpi.com Applying these integrated approaches to this compound can accelerate research and provide deep molecular insights.
Future research should leverage:
Molecular Docking: In silico docking studies can predict the binding affinity and orientation of the compound and its designed derivatives within the active sites of various biological targets (e.g., kinases, DNA gyrase), helping to prioritize which derivatives to synthesize and test. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing insights into the stability of the complex and the key interactions that maintain binding. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties of the molecule, such as its molecular orbital energies and electrostatic potential, which are crucial for understanding its reactivity and interaction with other molecules.
Potential in Materials Science and Nano-technologies
Beyond biomedicine, the unique electronic and structural features of this compound suggest its potential as a building block for advanced materials. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. biolmolchem.com The functional groups on this derivative offer opportunities to create new functional materials.
Prospective research directions include:
Functional Polymers: Polymerization of this compound or its derivatives could lead to novel conducting polymers. The nitro and ester groups could be used to tune the polymer's electronic properties, solubility, and processability, or to act as sites for post-polymerization modification.
Organic Electronics: The electron-withdrawing nature of the nitro group makes this compound a candidate for use as an n-type semiconductor in organic electronic devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Self-Assembled Monolayers (SAMs): The carboxylate group, potentially after hydrolysis to the corresponding carboxylic acid, could serve as an anchor to bind the molecule to metal oxide surfaces, forming self-assembled monolayers with tailored surface properties.
Nanosensors: Integration of this molecule into nanostructures could lead to the development of chemical sensors. The nitroaromatic moiety can act as a recognition site, and changes in its electronic environment upon binding to an analyte could be detected via optical or electrical signals.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate to improve yield and purity?
Methodological Answer:
- Multi-step synthesis : Use a modular approach, starting with nitration of pyrrole precursors followed by esterification. Evidence from similar compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) highlights the importance of protecting-group strategies to avoid side reactions .
- Reaction conditions : Employ inert atmospheres (N₂/Ar) and moderate temperatures (60–80°C) to minimize decomposition. Microwave-assisted synthesis may enhance reaction efficiency and yield, as seen in pyrano-pyrrole derivatives .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Purity can be verified via HPLC (e.g., using mthis compound as an internal standard) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Focus on diagnostic peaks: the nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.5–8.5 ppm for aromatic protons). Compare with ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives .
- ¹³C NMR : The nitro group induces significant downfield shifts (~125–135 ppm for C-NO₂).
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺: 225.05 g/mol for C₈H₈N₂O₄) and detect fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess electrophilicity. The nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Use the Colle-Salvetti correlation-energy formula to model electron density distributions and predict sites for substitution (e.g., C-3 or C-5 positions on the pyrrole ring) .
- Example : For similar nitro-pyrroles, DFT studies show that electron-withdrawing groups (e.g., -NO₂) increase local hardness, directing reactivity toward electrophilic pathways .
Q. How can researchers resolve contradictions in reported spectroscopic data for nitro-substituted pyrrole derivatives?
Methodological Answer:
- Comparative analysis :
- Compile NMR data from structurally similar compounds (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) to identify substituent effects. For example, nitro groups cause greater deshielding than acetyl groups .
- Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallography : Use single-crystal X-ray diffraction (as in pyrano-pyrrole derivatives) to confirm regiochemistry and compare with computational models .
Q. What strategies mitigate instability of this compound under varying experimental conditions?
Methodological Answer:
- pH stability : Conduct accelerated stability studies at pH 2–10 (37°C, 24h) with HPLC monitoring. Nitro groups are generally stable in acidic/neutral conditions but may degrade under strong bases .
- Light sensitivity : Store solutions in amber vials; nitroaromatics are prone to photodegradation.
- Thermal stability : Use TGA/DSC to identify decomposition thresholds. For synthesis, avoid temperatures >100°C .
Notes on Methodological Rigor
- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst loadings) to address variability in synthetic yields .
- Data validation : Cross-reference computational predictions (DFT) with experimental results (e.g., XRD bond lengths vs. calculated values) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
